Acerogenin G
Overview
Description
Acerogenin G is a chemical compound known for its unique structure and properties. It is a member of the diarylheptanoid family, which are natural products found in various plants, including turmeric (Curcuma longa) and ginger (Etlingera elatior). These compounds are known for their antioxidant and potential pharmacological properties .
Mechanism of Action
Target of Action
1,7-Bis(4-hydroxyphenyl)-3-heptanone, also known as N-17, primarily targets the nucleocapsid (N) protein of the SARS-CoV-2 virus . The N protein plays a crucial role in the life cycle of SARS-CoV-2 .
Mode of Action
N-17 exhibits outstanding inhibitory activity against the N protein . It binds to the N-terminal domain of the N protein (N-NTD), as validated by drug affinity responsive target stability assays . The affinity of N-17 to the N-NTD has been predicted using molecular docking and molecular dynamics simulation .
Biochemical Pathways
It is known that the n protein plays a significant role in the replication cycle of sars-cov-2, and inhibiting this protein can disrupt the virus’s ability to replicate .
Pharmacokinetics
A similar compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, has been reported to exhibit better anti-tumor activity, higher bioavailability, and superior stability than curcumin .
Result of Action
N-17 has demonstrated excellent antiviral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively . This suggests that N-17 could potentially be a promising therapeutic agent for COVID-19 .
Biochemical Analysis
Biochemical Properties
1,7-Bis(4-hydroxyphenyl)-3-heptanone has been identified as a compound with outstanding inhibitory activity . It has been found to bind to the N-terminal domain of the N protein (N-NTD) in SARS-CoV-2 . This interaction has been validated using drug affinity responsive target stability assays .
Cellular Effects
1,7-Bis(4-hydroxyphenyl)-3-heptanone has shown cytotoxicity against human oral squamous cell carcinoma (OSCC) cells exhibiting multidrug resistance . It has been found to induce intracellular reactive oxygen species (ROS) resulting in apoptotic cell death within 24 hours, through activation of caspase-3/7 and caspase-9 .
Molecular Mechanism
The molecular mechanism of 1,7-Bis(4-hydroxyphenyl)-3-heptanone involves binding to the N-terminal domain of N protein (N-NTD) in SARS-CoV-2 . This binding has been validated using drug affinity responsive target stability assays . The affinity of 1,7-Bis(4-hydroxyphenyl)-3-heptanone to the N-NTD has been predicted with molecular docking and molecular dynamics simulation .
Temporal Effects in Laboratory Settings
It has been found to exhibit excellent anti-viral activity against HCoV-OC43 and SARS-CoV-2, with EC50 values of 0.16 ± 0.01 μM and 0.17 ± 0.07 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acerogenin G can be synthesized through various methods. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by a series of reactions to form the final product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound often involves the extraction of turmeric oleoresin, which contains curcuminoids. The extraction process uses solvents such as acetone, dichloromethane, or ethanol. The extracted oleoresin is then purified to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Acerogenin G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Acerogenin G has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties and potential to inhibit lipid peroxidation.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of natural dyes and as a food additive for its coloring properties
Comparison with Similar Compounds
Acerogenin G is similar to other diarylheptanoids, such as:
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Demethoxycurcumin: Another curcuminoid with similar biological activities.
Bisdemethoxycurcumin: A curcuminoid with potent antioxidant properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with different molecular targets and exhibit a range of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and industrial applications .
Properties
IUPAC Name |
1,7-bis(4-hydroxyphenyl)heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,21-22H,1-4,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHYUSAHBDACNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)CCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130233-83-9 | |
Record name | 130233-83-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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